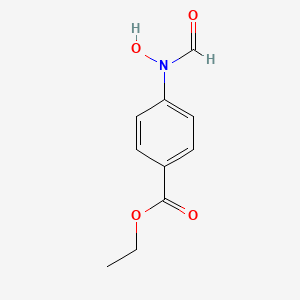

4-(Formylhydroxyamino)benzoic acid, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CCRIS 5140, also known as AISI 5140 or SAE 5140, is a chromium-molybdenum alloy steel. This compound is widely used in various industries due to its excellent mechanical properties, including high strength, hardness, and wear resistance. It is commonly used in the production of components and parts that require high durability and toughness, such as gears, shafts, and axles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CCRIS 5140 involves alloying iron with chromium, molybdenum, and other elements. The typical composition includes:

- Iron (Fe): 97.395-98.07%

- Manganese (Mn): 0.700-0.900%

- Chromium (Cr): 0.700-0.900%

- Carbon ©: 0.380-0.430%

- Silicon (Si): 0.150-0.300%

- Sulfur (S): ≤ 0.0400%

- Phosphorous (P): ≤ 0.0350% .

Industrial Production Methods

Industrial production of CCRIS 5140 typically involves processes such as induction heating chromizing (IHC) and box-type furnace heating chromizing (BFHC). These methods enhance the surface hardness and wear resistance of the alloy by forming chromium carbide coatings on the steel surface .

Chemical Reactions Analysis

Types of Reactions

CCRIS 5140 undergoes various chemical reactions, including:

Oxidation: The alloy can form an oxide layer on its surface when exposed to high temperatures.

Reduction: Reduction reactions can occur during heat treatment processes.

Substitution: Substitution reactions can occur when alloying elements are added or replaced during the production process.

Common Reagents and Conditions

Common reagents used in the reactions involving CCRIS 5140 include chromium sources, halide activators, and carbon sources. The reaction conditions vary depending on the desired properties of the final product, such as chromizing temperature and type of chromium sources .

Major Products Formed

The major products formed from these reactions include chromium carbide coatings, which enhance the hardness and wear resistance of the alloy .

Scientific Research Applications

CCRIS 5140 has a wide range of scientific research applications, including:

Chemistry: Used in the study of alloy compositions and their effects on mechanical properties.

Biology: Investigated for its biocompatibility and potential use in biomedical implants.

Medicine: Explored for its potential use in surgical instruments and medical devices.

Mechanism of Action

The mechanism by which CCRIS 5140 exerts its effects is primarily through the formation of chromium carbide coatings on its surface. These coatings enhance the hardness, wear resistance, and corrosion resistance of the alloy. The molecular targets and pathways involved include the interaction between chromium and carbon atoms, leading to the formation of a strong and durable surface layer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CCRIS 5140 include other chromium-molybdenum alloy steels such as:

- AISI 4130

- AISI 4140

- AISI 4340

Uniqueness

CCRIS 5140 is unique due to its specific composition and the resulting mechanical properties. It offers a balance of strength, hardness, and wear resistance, making it suitable for a wide range of applications. Compared to other similar compounds, CCRIS 5140 provides excellent hardenability and machinability, making it a popular choice in various industries .

Properties

CAS No. |

73747-10-1 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

ethyl 4-[formyl(hydroxy)amino]benzoate |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(13)8-3-5-9(6-4-8)11(14)7-12/h3-7,14H,2H2,1H3 |

InChI Key |

ZEJSRIHJKOVMBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.